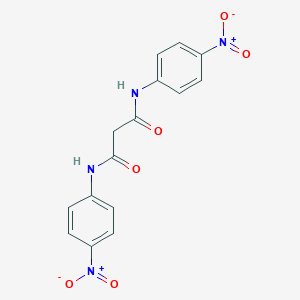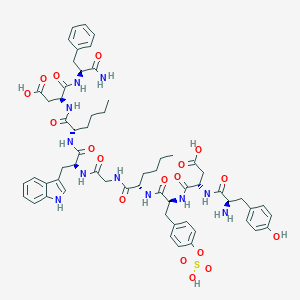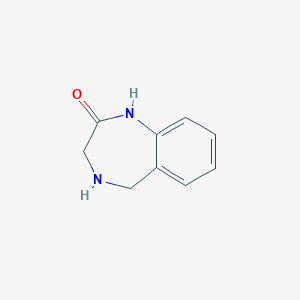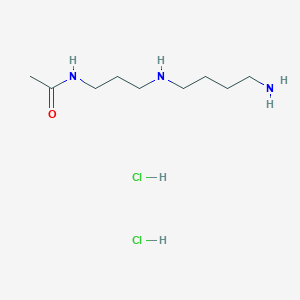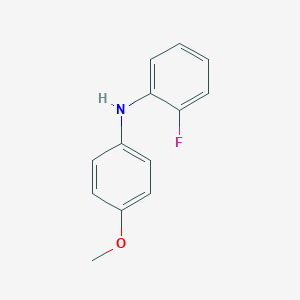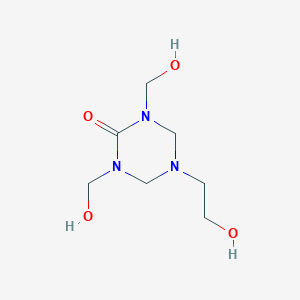
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- (THPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPTA is a water-soluble ligand that is commonly used in metal-catalyzed reactions.
作用机制
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- acts as a bidentate ligand, meaning that it can bind to a metal ion at two different sites. This property makes it useful in metal-catalyzed reactions, as it can stabilize the intermediate species formed during the reaction. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can also act as a reducing agent, making it useful in certain reactions that require a reducing agent.
生化和生理效应
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has been used in various biological applications, including the synthesis of bioconjugates.
实验室实验的优点和局限性
One of the main advantages of using 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in lab experiments is its water solubility, which makes it easy to handle and store. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is also relatively stable, making it useful in reactions that require prolonged reaction times. However, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has some limitations, including its relatively high cost and limited availability.
未来方向
There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research. One potential area of research is the development of new synthetic methodologies that use 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- as a ligand. Another area of research is the exploration of the biological properties of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- and its potential use in drug discovery.
Conclusion
In conclusion, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is a unique chemical compound that has gained significant attention in scientific research due to its properties. It is commonly used as a ligand in metal-catalyzed reactions and has been found to be useful in the synthesis of various organic compounds. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has several advantages, including its water solubility and stability, but also has some limitations, including its relatively high cost. There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research, including the development of new synthetic methodologies and the exploration of its biological properties.
合成方法
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can be synthesized by reacting cyanuric acid with formaldehyde and ethylene glycol. The resulting product is then treated with sodium borohydride to produce 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-. This synthesis method has been widely used and has been found to be effective in producing high yields of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-.
科学研究应用
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has also been found to be useful in the synthesis of various organic compounds, including pharmaceuticals.
属性
CAS 编号 |
1852-21-7 |
|---|---|
产品名称 |
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- |
分子式 |
C7H15N3O4 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O4/c11-2-1-8-3-9(5-12)7(14)10(4-8)6-13/h11-13H,1-6H2 |
InChI 键 |
PGGPMGYZMXPCOB-UHFFFAOYSA-N |
SMILES |
C1N(CN(C(=O)N1CO)CO)CCO |
规范 SMILES |
C1N(CN(C(=O)N1CO)CO)CCO |
其他 CAS 编号 |
1852-21-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



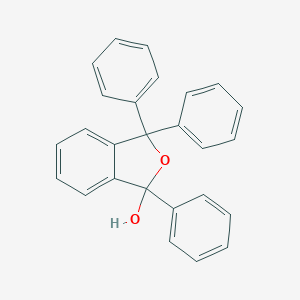
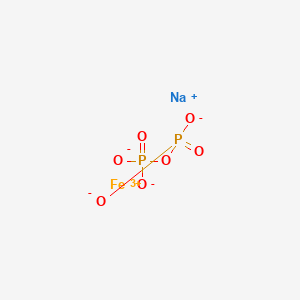
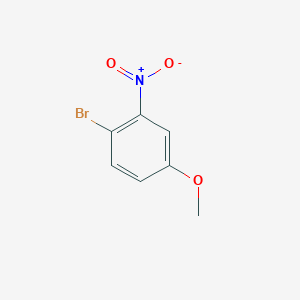
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

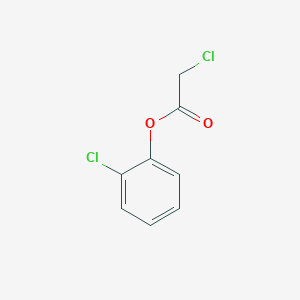
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
